Temporin-1Gd
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FILPLIASFLSKFL |
Origin of Product |
United States |
Discovery, Isolation, and Primary Characterization of Temporin 1gd
Source Organism and Secretion Mechanism
Isolation from Rana grylio Skin Secretions
Temporin-1Gd was successfully identified and isolated from the skin secretions of the North American pig frog, Rana grylio. novoprolabs.comresearchgate.netiiitd.edu.in These secretions, rich in bioactive compounds, are a defense mechanism for the frog. imrpress.com The peptides are synthesized and stored in specialized granular glands within the skin and are released onto the skin surface in response to stress or injury. imrpress.comcore.ac.uk This release is achieved through a holocrine-like mechanism, where the gland cells rupture to expel their contents. imrpress.comcore.ac.uk The presence of this compound in both skin extracts and electrically-stimulated skin secretions confirms that it is stored in its fully processed and active form within these glands. researchgate.net
Context within Ranid Frog Species
The temporin family of peptides is widely distributed among frogs of the Ranidae family, found in both North America and Eurasia. researchgate.netnih.gov While first identified in the European common frog, Rana temporaria, subsequent research has uncovered over 150 members of the temporin family across various genera, including Rana, Lithobates, Hylarana, and Pelophylax. researchgate.netnih.gov The composition and structure of these peptides can vary significantly even between closely related species, with each frog producing a unique cocktail of AMPs. imrpress.comnih.gov This diversity highlights the rapid evolution of these defense peptides in response to different environmental pathogens. This compound is one of several temporins identified in Rana grylio, alongside other peptide families like ranatuerins and ranalexins. researchgate.net
Methodologies for Peptide Isolation and Purification
The isolation and characterization of this compound from the complex mixture of proteins and peptides in frog skin secretions involve a combination of powerful analytical techniques.
Chromatographic Techniques for Separation
High-performance liquid chromatography (HPLC) is a primary tool for the purification of peptides like this compound. nih.govmdpi.com Specifically, reversed-phase HPLC (RP-HPLC) is employed to separate the components of the skin secretion based on their hydrophobicity. nih.gov The crude extract is passed through a column packed with a nonpolar stationary phase, and a gradient of increasing organic solvent (like acetonitrile) is used to elute the peptides. nih.gov Less hydrophobic peptides elute earlier, while more hydrophobic ones, like many temporins, have longer retention times. iiitd.edu.in This technique allows for the fractionation of the secretion, isolating individual peptides for further analysis. mdpi.com
Spectrometric Approaches for Initial Characterization
Once purified, mass spectrometry is used to determine the molecular mass of the peptide with high accuracy. nih.govmdpi.com Techniques like electrospray ionization mass spectrometry (ESI-MS) provide the precise molecular weight of the isolated peptide, which is a critical step in its identification. researchgate.net This initial characterization helps to confirm the purity of the isolated peptide and provides essential data for subsequent sequencing efforts.
Elucidation of the Primary Amino Acid Sequence of this compound
Following purification and initial characterization, the precise order of amino acids in the this compound peptide was determined. The primary amino acid sequence of this compound is FILPLIASFLSKFL . researchgate.net It is a 14-amino acid peptide. novoprolabs.com A key feature of this compound, and temporins in general, is that it is C-terminally α-amidated, a post-translational modification that is common in many amphibian AMPs and often crucial for their biological activity. researchgate.netasm.org
Mechanisms of Action of Temporin 1gd and Its Analogs
Membrane-Active Mechanisms in Microbial Targets
The primary mode of action for Temporin-1Gd and other temporins involves direct interaction with and disruption of the microbial cell membrane. imrpress.comfrontiersin.org This interaction is a multi-step process that ultimately leads to cell death.
Interaction with Microbial Phospholipid Bilayers
This compound, like other temporins, is an amphipathic molecule, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. researchgate.net This property is crucial for its interaction with the phospholipid bilayers that form the basis of cell membranes. The initial interaction is often electrostatic, with the positively charged residues of the peptide being attracted to the negatively charged components of microbial membranes. nih.gov
Upon encountering a microbial membrane, this compound is believed to undergo a conformational change, often adopting an α-helical structure, which facilitates its insertion into the lipid bilayer. researchgate.netnih.gov This interaction is not merely a surface-level association; the peptide penetrates the hydrophobic core of the membrane. nih.gov
Formation of Transmembrane Pores
A key aspect of the antimicrobial activity of temporins is their ability to form pores or channels through the microbial membrane. researchgate.netnih.gov While the exact structure of these pores can vary, they effectively create openings in the membrane, disrupting its integrity. Evidence suggests that the formation of these pores is a concentration-dependent process. researchgate.net At lower concentrations, smaller pores may form, while at higher concentrations, the membrane damage can be more extensive. Theoretical models suggest that as few as two peptide molecules might be sufficient to initiate the formation of a small, metastable pore. arxiv.org
The formation of these pores is thought to occur through mechanisms such as the "barrel-stave" model, where peptides aggregate to form a channel, or the "toroidal pore" model, where the lipid monolayers bend to line the pore along with the peptides. Some studies on temporin analogs suggest that a perfect amphipathic structure is not always necessary for efficient pore formation, indicating a degree of flexibility in the mechanism. researchgate.net
Membrane Permeabilization and Disruption
The formation of transmembrane pores by this compound leads to the permeabilization of the microbial membrane. imrpress.comnih.gov This means that the membrane's ability to act as a selective barrier is compromised, allowing for the uncontrolled passage of ions, small molecules, and even larger cellular components across the membrane. researchgate.netpsu.edu This disruption of the electrochemical gradient is a critical step in the killing process.
The permeabilization effect is often described as a detergent-like mechanism, where the peptide disrupts the organization of the lipid bilayer, leading to its eventual breakdown. nih.gov Studies have shown that temporins can cause the leakage of intracellular contents, confirming their ability to severely damage the membrane barrier. psu.edu This membrane-disrupting activity is a hallmark of many antimicrobial peptides and is a primary reason for their potent and rapid bactericidal effects. imrpress.com
Role of Amphipathicity and Charge in Membrane Targeting
The amphipathic nature and net positive charge of this compound are fundamental to its ability to selectively target and disrupt microbial membranes. imrpress.comconicet.gov.ar The positive charge facilitates the initial attraction to the negatively charged microbial surfaces, a key differentiator from the typically neutral outer leaflet of mammalian cell membranes. nih.gov This electrostatic interaction concentrates the peptide at the microbial membrane surface.
Once at the membrane, the peptide's amphipathicity drives its insertion into the lipid bilayer. The hydrophobic face of the peptide helix interacts favorably with the hydrophobic acyl chains of the membrane lipids, while the hydrophilic face can remain exposed to the aqueous environment or interact with the polar head groups of the lipids. researchgate.net The balance between hydrophobicity and charge is critical; an increase in positive charge can enhance antimicrobial activity, but excessive hydrophobicity can lead to increased toxicity towards host cells. nih.govnih.gov
Table 1: Physicochemical Properties of this compound and Selected Analogs
| Peptide | Sequence | Net Charge (pH 7) | Hydrophobicity (%) |
| This compound | FILPLIASFLSKFL-NH2 | +1 | High |
| Temporin-1Gb | SILPTIVSFLSKFL | +1 | High |
| Temporin L | FVQWFSKFLGRIL | +2 | High |
| Temporin B | LLPIVGNLLKSLL | +1 | High |
| TB_KKG6K | KKLLPIVKNLLKSLL | +4 | Reduced |
This table provides a comparative overview of the primary sequence, net positive charge, and general hydrophobicity of this compound and some of its well-studied analogs. The modifications in charge and hydrophobicity in analogs like TB_KKG6K can influence their antimicrobial spectrum and efficacy. biorxiv.orgunimi.it
Differential Membrane Targeting Based on Lipid Composition
The effectiveness of this compound and its analogs can be influenced by the specific lipid composition of the target membrane. researchgate.net Microbial membranes are diverse in their lipid makeup, and these differences can affect the peptide's binding and disruptive capabilities. For instance, the presence of anionic lipids, such as phosphatidylglycerol (PG) and cardiolipin (B10847521), which are more abundant in bacterial membranes, can enhance the binding of cationic peptides like temporins. nih.gov
Conversely, the presence of certain lipids can sometimes inhibit the peptide's lytic activity. Studies on Temporin L have shown that while it can perturb both neutral and negatively charged model membranes, the presence of negatively charged lipids can, to some extent, modulate its lytic power. researchgate.net This suggests a complex interplay between the peptide and the lipid environment that goes beyond simple electrostatic attraction. Research on temporin analogs has also identified specific lipids like phosphatidylinositol and cardiolipin as potential targets. unimi.it
Intracellular Targets and Pathways
While the primary mechanism of action for most temporins, including what is understood about this compound, is centered on membrane disruption, there is growing evidence that these peptides may also have intracellular targets. imrpress.com Once the membrane is breached, the peptide can enter the cytoplasm and potentially interfere with essential cellular processes.
The exact intracellular targets of this compound are not yet fully elucidated. However, studies on other temporins and antimicrobial peptides suggest several possibilities. These include the inhibition of DNA and protein synthesis, interference with chaperone proteins, and the disruption of other key metabolic pathways. imrpress.com Some research on temporin analogs has indicated that after membrane permeabilization, the peptide can rapidly enter the cell and cause the disintegration of subcellular structures, pointing towards the existence of intracellular targets. researchgate.net However, it is important to note that for many temporins, the precise nature of these intracellular interactions remains an active area of investigation. imrpress.com
Interference with Intracellular Components
Once inside the cancer cell, temporin peptides can wreak havoc on various intracellular components, leading to cellular dysfunction and death. A primary target for many of these peptides, including analogs of this compound, is the mitochondria. researchgate.net
The molecular mechanism of action for temporin-1CEa, a well-studied analog, has been analyzed in different human breast cancer cell lines. nih.gov These studies revealed that after disrupting the cell membrane's integrity, the peptide is internalized and targets the mitochondrial membrane. nih.gov The negative charge of the mitochondrial membrane likely attracts the cationic temporin peptide. nih.gov This interaction leads to the collapse of the mitochondrial membrane potential (Δφm), a critical event that disrupts the primary energy production machinery of the cell. researchgate.netplos.org
Furthermore, the disruption of mitochondrial function can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which is a key step in initiating programmed cell death. mdpi-res.com The interference with these vital intracellular organelles underscores a significant aspect of the anticancer strategy of temporin peptides.
Induction of Programmed Cell Death Pathways in Cancer Cells
Programmed cell death, or apoptosis, is a regulated process essential for normal tissue homeostasis, and its evasion is a hallmark of cancer. aging-us.comthe-scientist.com Many anticancer therapies aim to reactivate these dormant death pathways within cancer cells. aging-us.com Temporin peptides, including what can be inferred for this compound, appear to be potent inducers of apoptosis through various signaling cascades. nih.gov
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.gov The extrinsic pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. nih.gov The intrinsic pathway, on the other hand, is triggered by intracellular stress, such as DNA damage or mitochondrial dysfunction, resulting in the activation of caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, like caspase-3, which orchestrate the dismantling of the cell. nih.gov
Studies on temporin analogs have demonstrated their ability to trigger these apoptotic cascades. For instance, temporin-SHf has been shown to kill cancer cells by activating a caspase-dependent apoptosis through the intrinsic mitochondrial pathway. nih.gov Research on temporin-1CEa indicates that it can induce rapid cell death in a manner that can be either caspase-dependent or -independent, highlighting the versatility of its cell-killing mechanisms. researchgate.net This suggests that temporins can trigger multiple pro-apoptotic signals within cancer cells, making it more difficult for them to develop resistance.
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. jcancer.orgexplorationpub.com At low to moderate levels, ROS can promote cancer cell proliferation and survival. mdpi.com However, at high concentrations, they induce oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death. cancer.gov Many anticancer agents exploit this vulnerability by increasing ROS levels beyond the cancer cell's tolerance threshold. jcancer.org
Temporin peptides have been shown to be potent generators of ROS in cancer cells. The interaction of temporin-1CEa with mitochondria not only disrupts the membrane potential but also leads to an over-generation of ROS. researchgate.net This surge in intracellular ROS contributes significantly to the cytotoxic effects of the peptide. plos.org The generated ROS can further amplify the apoptotic signal by causing more mitochondrial damage and oxidative stress, creating a vicious cycle that culminates in cell death. explorationpub.com This ROS-mediated killing mechanism is a key feature of the anticancer activity of several temporin analogs and is likely a mechanism employed by this compound as well.
Modulation of Host Immune Responses (Preclinical Perspectives)
Beyond their direct cytotoxic effects on cancer cells, antimicrobial peptides are increasingly recognized for their ability to modulate the host's immune response. nih.govjmb.or.krubc.ca These immunomodulatory functions can contribute to a more robust and sustained anti-tumor effect. mdpi.com While specific preclinical data on the immunomodulatory effects of this compound are not yet available, studies on other temporins and AMPs provide a basis for what might be expected.
Antimicrobial peptides can act as "danger signals" that alert the immune system to the presence of abnormal cells. mdpi.com They can recruit and activate various immune cells, such as neutrophils, macrophages, and dendritic cells, to the tumor site. mdpi.com For example, some AMPs can stimulate the maturation of dendritic cells, which are crucial for initiating an adaptive immune response against the tumor. jmb.or.kr
Furthermore, some temporin analogs have demonstrated anti-inflammatory properties in certain contexts. nih.gov This could be beneficial in the tumor microenvironment, where chronic inflammation can sometimes promote tumor growth. By modulating the local immune landscape, temporins could potentially shift the balance from a pro-tumoral to an anti-tumoral environment. The potential for this compound to harness the power of the host immune system represents an exciting avenue for future research and therapeutic development.
Structure Activity Relationship Sar and Peptide Design for Temporin 1gd Optimization
Influence of Amino Acid Composition and Sequence on Bioactivity
Hydrophobicity is a critical factor for the interaction between amphipathic antimicrobial peptides and microbial membranes. nih.gov Temporins are characteristically short, highly hydrophobic peptides, and Temporin-1Gd is no exception, featuring a high content of non-polar residues such as Isoleucine (Ile), Leucine (Leu), Proline (Pro), Alanine (Ala), and Phenylalanine (Phe). This hydrophobicity drives the peptide's insertion into the lipid bilayer of target cell membranes. mdpi.com
However, research on various temporins and other antimicrobial peptides indicates that an optimal balance of hydrophobicity is necessary. While essential for membrane disruption, excessively high hydrophobicity can lead to non-specific interactions and potent toxicity toward host cells, such as human erythrocytes (hemolytic activity). nih.gov Structure-activity studies often focus on modulating hydrophobicity to improve the therapeutic index. For instance, substituting a hydrophobic residue like Leucine with a charged residue like Lysine (B10760008) can disrupt the hydrophobic face of the peptide, significantly reducing hemolytic activity. researchgate.net Conversely, a certain level of hydrophobicity must be maintained, as its reduction can diminish antimicrobial potency. mdpi.com The goal in peptide design is often to achieve a balance that maximizes antimicrobial efficacy while minimizing toxicity. nih.govmdpi.com
| Peptide/Analog | Modification | Key Finding Related to Hydrophobicity | Reference |
|---|---|---|---|
| Temporin-PKE Analogues | Substitution of hydrophobic amino acids (Isoleucine) with Lysine | Increased number of Lysine substitutions dramatically decreased hydrophobicity and influenced the hydrophobic moment. | nih.gov |
| Temporin-K12 | Substitution of Leucine at position 12 with Lysine | Disrupted the continuous hydrophobicity surface, reducing hemolytic activity. | researchgate.net |
| Temporin-PF Analogues | Removal of Phenylalanine at the N-terminus | Resulted in enhanced inter-peptide interaction and loss of biological activity, highlighting the importance of specific hydrophobic residues. | mdpi.com |
The net positive charge, or cationicity, of antimicrobial peptides is fundamental to their initial interaction with negatively charged bacterial membranes. Temporins are noted for having a relatively low net charge, typically ranging from 0 to +3. nih.gov this compound possesses a single Lysine residue, giving it a net positive charge that facilitates its attraction to the anionic components of microbial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. researchgate.net
Studies involving the design of temporin analogs have consistently shown that increasing the peptide's net positive charge can enhance its biological activity. mdpi.com The introduction of additional cationic residues, most commonly Lysine, has been shown to:
Enhance Antimicrobial Potency : A higher positive charge strengthens the electrostatic attraction to bacterial membranes, increasing the peptide's local concentration at the target site. frontiersin.orgsahmri.org.au
Broaden the Activity Spectrum : While many natural temporins are most active against Gram-positive bacteria, increasing cationicity can improve activity against Gram-negative bacteria. nih.gov
Improve Selectivity : A higher net charge can increase specificity for microbial cells over host cells, in some cases leading to reduced hemolytic activity. mdpi.com
A positive charge of at least +2 is often considered a necessary condition for significant antimicrobial activity, provided it is balanced with appropriate hydrophobicity. frontiersin.org
| Peptide/Analog | Net Charge | Effect of Charge Modification | Reference |
|---|---|---|---|
| Temporin 1CEa Analogues | Increased by introducing Lysine | Enhanced cancer cell specificity. | mdpi.com |
| Temporin 1CEb Analog L-K6 | +7 | Showed increased activity against Gram-negative and Gram-positive bacteria and was almost non-hemolytic. | mdpi.com |
| General Lipopeptides | +1 to +4 | A charge of at least +2 was found necessary for significant antimicrobial activity. | frontiersin.org |
| V13K Analogues | -5 to +10 | Demonstrated that both the number of positively charged residues and the overall net charge are important for antimicrobial and hemolytic activity. | sahmri.org.au |
The aromatic residues Phenylalanine (Phe) at positions 9 and 13 in this compound may also play a key role in stabilizing the peptide's structure at the membrane-water interface. mdpi.com Furthermore, single amino acid substitutions can lead to dramatic changes in bioactivity. Replacing the histidine residue in Temporin-GHa with a more basic arginine enhanced its activity against S. aureus. nih.gov The substitution of L-amino acids with their D-isomers has also been explored as a strategy to modulate structure and activity. This modification can disrupt helical structures but, in some cases, has led to analogs that retain potent anti-Candida activity while losing toxicity towards human cells. nih.gov
| Peptide | Position | Substitution | Resulting Impact on Bioactivity | Reference |
|---|---|---|---|---|
| Temporin L Analog | 3 | Gln to Pro | Slightly reduced hemolytic activity and induced a stable helical conformation in residues 6-13. | nih.gov |
| [Pro3]TL Analog | Various within helical domain | L-amino acid to D-amino acid | Identified a potent anti-Candida peptide with no toxicity to human cells. | nih.gov |
| Temporin-GHa | 4 | His to Arg | Resulted in stronger antibacterial and bactericidal efficacy against S. aureus. | nih.gov |
Conformational Aspects and Biological Activity
The biological function of this compound is not only dependent on its primary sequence but also on the secondary structure it adopts upon interacting with target membranes.
A hallmark of the temporin family is their conformational flexibility. In aqueous solutions, these peptides typically exist in a disordered, random-coil state. mdpi.comnih.gov However, upon encountering a membrane-mimetic environment—such as organic solvents like trifluoroethanol (TFE), detergent micelles (e.g., SDS), or lipid vesicles—they undergo a disorder-to-helix transition. mdpi.comresearchgate.netnih.gov This induced α-helical conformation is considered the active form of the peptide. mdpi.com This transition is driven by the change from a polar aqueous environment to the non-polar, hydrophobic environment of the lipid bilayer, which stabilizes the helical structure. mdpi.com It is presumed that this compound follows this same conformational behavior, adopting an α-helix as it partitions into a target membrane.
The α-helix adopted by temporins in membranes is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. This structural arrangement is crucial for membrane interaction. The hydrophobic face inserts into the lipid core of the membrane, while the cationic/hydrophilic face can interact with the lipid head groups and water. This interaction perturbs the membrane, leading to its disruption. mdpi.com
The relationship between the extent of helicity and biological activity is complex. Studies on Temporin L analogs have revealed that the percentage of α-helicity is directly correlated with hemolytic activity but not necessarily with antimicrobial activity. nih.gov This suggests that a highly stable and structured helix may be more damaging to mammalian cell membranes. Some studies have even proposed that a high hydrophobic moment combined with a lower content of secondary structure can be a feature of non-cytotoxic antimicrobial peptides. mdpi.com
The orientation and aggregation of these short peptides are also critical. Due to their length, temporins like this compound are too short to span the membrane as a single monomer. mdpi.com Instead, they are thought to insert shallowly into the outer leaflet of the bilayer, potentially in a parallel orientation to the membrane surface. nih.gov At higher concentrations, they can aggregate, which may be a key step in forming defects or pores in the membrane, or in extracting lipids to cause membrane disruption. mdpi.com
Strategies for Peptide Analogue Design and Modification
The primary goal in designing analogues of this compound is to improve its therapeutic profile. This involves modifying its amino acid sequence to enhance its antimicrobial activity against target pathogens while minimizing its toxicity toward host cells. Key strategies employed include amino acid substitution, sequence truncation, and chemical modifications of the peptide's termini. These alterations are carefully chosen to modulate fundamental physicochemical properties such as net charge, hydrophobicity, amphipathicity, and helical structure, which collectively determine the peptide's biological activity.
Amino Acid Substitution and Truncation Strategies
Amino acid substitution is a cornerstone of peptide optimization. By replacing specific residues, researchers can fine-tune the peptide's properties. A common strategy involves substituting neutral or hydrophobic amino acids with cationic residues like lysine (Lys) or arginine (Arg) to increase the peptide's net positive charge. This generally enhances the initial electrostatic attraction to the negatively charged membranes of bacteria. For instance, studies on Temporin A have explored the influence of substituting the residue at position 7 with various natural and unnatural amino acids, revealing that the basicity and side-chain length at this position are important for antibacterial activity. nih.gov
Another powerful substitution strategy involves the incorporation of D-amino acids. As naturally occurring proteases are stereospecific for L-amino acids, replacing one or more residues with their D-enantiomers can significantly increase the peptide's resistance to proteolytic degradation, thereby enhancing its stability. nih.gov Furthermore, such substitutions can act as helix breakers, altering the peptide's conformation. nih.gov Research on Temporin L has shown that a single L- to D-amino acid substitution can preserve strong anti-Candida activity while abolishing toxic effects towards human cells. nih.govresearchgate.net
Truncation, the removal of amino acids from either the N- or C-terminus, is another key technique for creating more efficient and cost-effective peptide analogues. nih.gov This approach aims to identify the minimal sequence required for antimicrobial activity, potentially removing segments that contribute to cytotoxicity. For example, analogues of the frog skin peptide brevinin-1GHa were designed by truncating the C-terminus to create 13-amino acid peptides, similar in length to temporins, in an effort to optimize their function. researchgate.net
The table below illustrates how single amino acid substitutions in an analogue of Temporin L ([Pro³]TL) can affect its biological activity.
| Peptide Name | Sequence | Activity against C. albicans (MIC, µM) | Hemolytic Activity (% at 48 µM) |
| [Pro³]TL | FVP WFSKFLGRIL-NH₂ | 3 | 100 |
| [D-Phe⁶, Pro³]TL | FVPWFf KFLGRIL-NH₂ | 6 | 21 |
| [D-Lys⁷, Pro³]TL | FVPWFSk FLGRIL-NH₂ | 12 | 15 |
| [D-Leu⁹, Pro³]TL | FVPWFSKFl GRIL-NH₂ | 3 | 9 |
| (Data compiled from research on Temporin L analogues. researchgate.net Lowercase letters indicate D-amino acids.) |
Terminal Modifications and Their Impact on Bioactivity
Modifications at the N- and C-termini of a peptide can have a profound impact on its stability and bioactivity. The C-terminus of most naturally occurring temporins, including this compound, is amidated. novoprolabs.comnih.gov This post-translational modification neutralizes the negative charge of the C-terminal carboxyl group, which is crucial for enhancing the peptide's net positive charge and, consequently, its antimicrobial potency. nih.gov C-terminal amidation also confers increased resistance to degradation by host carboxypeptidases.
Advanced Research Methodologies and Techniques
Peptide Synthesis Techniques
The short length and specific sequence of temporins like Temporin-1Gd make them ideal candidates for chemical synthesis, which allows for the production of pure material for research and the creation of analogues with potentially enhanced properties. conicet.gov.arnih.gov
Solid-Phase Peptide Synthesis (SPPS) is the standard method for artificially producing this compound and other temporins. mdpi.com This technique builds the peptide chain sequentially while one end is attached to an insoluble solid support or resin.
The most common approach is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy . nih.gov
Resin: The synthesis typically begins with a Rink-amide MBHA resin, which is designed to produce a C-terminally amidated peptide upon cleavage, a common feature of natural temporins. nih.govnih.gov
Amino Acid Activation: Each amino acid to be added is protected at its α-amino group by an Fmoc group. Before coupling, the carboxylic acid group of the amino acid is "activated" to make it more reactive. This is achieved using activating agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). nih.gov
Coupling and Deprotection: The activated amino acid is then coupled to the free amino group on the growing peptide chain attached to the resin. Following the coupling, the Fmoc protecting group is removed from the newly added amino acid using a mild base, typically a solution of 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide), to expose a new amino group, ready for the next cycle. nih.gov
Cleavage and Deprotection: After the entire sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (like tBu) are removed simultaneously. This is usually done with a strong acid cocktail, such as trifluoroacetic acid (TFA) mixed with scavengers to prevent side reactions.
This cyclical process of deprotection and coupling is repeated until the full peptide sequence of this compound (FILPLIASFLSKFL-NH₂) is assembled. nih.gov
Once synthesized, the crude peptide must be purified and its identity confirmed.
Purification: The primary method for purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the desired peptide from impurities and by-products of the synthesis based on hydrophobicity. The purity of the final product is often expected to be greater than 90-95%. rcsb.org
Authentication: The molecular weight and amino acid composition of the purified peptide are verified using Mass Spectrometry (MS) . rcsb.org This ensures that the correct peptide has been synthesized and is of high purity.
In Vitro Assays for Biological Activity
A variety of in vitro assays are employed to determine the biological activity of synthetic this compound, from its effectiveness against microbes to its interaction with cell membranes.
These standardized methods are used to quantify the antimicrobial potency of a compound.
Broth Microdilution: This is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. mdpi.comclsi.org The MIC is the lowest concentration of the peptide that visibly inhibits the growth of a microorganism. The procedure involves preparing a series of two-fold dilutions of the peptide in a liquid growth medium in a 96-well microtiter plate. jcpres.com Each well is then inoculated with a standardized concentration of the target bacterium (e.g., 5 x 10⁵ CFU/mL). mdpi.com After incubation, the plates are examined for turbidity; the well with the lowest peptide concentration showing no visible growth is recorded as the MIC. mdpi.com Temporins are particularly effective against Gram-positive bacteria. researchgate.netresearchgate.net For example, studies on Temporin A show potent activity against Staphylococcus aureus and Staphylococcus epidermidis with MIC values often below 3.9 µg/mL. jcpres.com
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Temporin Peptides Against Various Microorganisms Note: This table includes data for various temporins to illustrate the typical results obtained from broth microdilution assays.
| Peptide | Microorganism | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12 | mdpi.com |
| This compound | Escherichia coli | Not Active | mdpi.com |
| Temporin A | Staphylococcus aureus | <3.9 µg/mL | jcpres.com |
| Temporin A | Staphylococcus epidermidis | <3.9 µg/mL | jcpres.com |
| Temporin L | Escherichia coli | Not Specified | researchgate.net |
| Temporin L | Candida albicans | Not Specified | researchgate.net |
Disk Diffusion: This method provides a qualitative assessment of antimicrobial activity. nih.govseafdec.org.ph A Mueller-Hinton agar (B569324) plate is uniformly inoculated with the test bacterium. gtfcc.org Paper disks impregnated with a specific concentration of the peptide are then placed on the agar surface. seafdec.org.ph During incubation, the peptide diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear circular area of no growth, known as the zone of inhibition, will form around the disk. nih.gov The diameter of this zone is proportional to the susceptibility of the organism to the peptide.
To evaluate the potential of an antimicrobial peptide for therapeutic use, its effect on mammalian cells must be assessed to determine its selectivity for microbial over host cells. The MTT assay is a common colorimetric method for this purpose. researchhub.com
The assay measures cellular metabolic activity as an indicator of cell viability and proliferation. researchhub.com
Cell Seeding and Treatment: Mammalian cells (e.g., fibroblasts or cancer cell lines) are seeded in a 96-well plate and allowed to adhere. nih.govresearchgate.net They are then exposed to various concentrations of the peptide for a defined period.
MTT Addition: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is added to the wells. researchhub.com
Formazan (B1609692) Formation: In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the MTT to a purple formazan product. researchhub.com
Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the insoluble formazan crystals. The absorbance of the resulting purple solution is then measured with a spectrophotometer (typically at 500-600 nm). researchhub.com
A lower absorbance value in treated cells compared to untreated controls indicates reduced cell viability or proliferation, suggesting a cytotoxic effect of the peptide at that concentration. nih.gov Studies on temporin analogues have used this method to evaluate antiproliferative activity against various cell lines. mdpi.com
The primary mechanism of action for many temporins involves the disruption of the cell membrane. conicet.gov.arfrontiersin.org Liposome-based assays are used to model this interaction and quantify the peptide's ability to permeabilize lipid bilayers.
In these studies, artificial vesicles called liposomes are created with a lipid composition that mimics either bacterial or mammalian cell membranes. A fluorescent dye, such as calcein (B42510) or carboxyfluorescein, is encapsulated within the liposomes at a high, self-quenching concentration.
When the peptide is added, its interaction with the liposome (B1194612) bilayer can lead to the formation of pores or other defects in the membrane. This disruption causes the encapsulated dye to leak out into the surrounding buffer. The resulting dilution of the dye relieves the self-quenching, leading to a measurable increase in fluorescence intensity. The rate and extent of this fluorescence increase are directly related to the peptide's membrane-disrupting activity. researchgate.net Studies on temporins show they can perturb both neutral and negatively charged model membranes, indicating a broad interaction with lipid bilayers. researchgate.netmdpi.com
Flow Cytometry for Immunomodulatory Effects
Flow cytometry is a cornerstone technique for dissecting the immunomodulatory properties of peptides by analyzing individual cells within a heterogeneous population. While direct studies on this compound are limited, research on closely related temporins provides a framework for its potential analysis. For instance, studies on temporin-L analogues have utilized flow cytometry to demonstrate a selective modulation of infiltrating inflammatory monocytes in response to treatment in a mouse model of peritonitis. nih.gov This was achieved by labeling cells with specific fluorescent antibodies against cell surface markers (like B220, GR1, F480, and CD115) to identify and quantify specific immune cell subsets. nih.gov
Similarly, the technique is employed to assess the effects of peptides on cellular processes that are hallmarks of an immune response. For example, flow cytometry can quantify apoptosis and necrosis in immune or cancer cells, as demonstrated in studies with Temporin-1CEa, which was shown to induce cell-surface phosphatidylserine (B164497) exposure and increase plasma membrane permeability in breast cancer cells. nih.gov It can also measure changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential, providing insights into the cellular mechanisms triggered by the peptide. nih.gov These established applications of flow cytometry offer a clear path for investigating the specific immunomodulatory impacts of this compound on various immune cell populations.
Structural Elucidation Techniques
Understanding the three-dimensional structure of this compound is fundamental to comprehending its mechanism of action. Spectroscopic techniques are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the high-resolution, three-dimensional structure of peptides in environments that mimic biological membranes. duke.edu For temporins, NMR studies are typically conducted in the presence of detergent micelles, such as sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC), which serve as models for anionic bacterial and zwitterionic mammalian membranes, respectively. plos.org
While a specific NMR structure for this compound (Sequence: FILPLIASFLSKFL) is not prominently available in the reviewed literature, extensive research on other temporins, such as Temporin-L and Temporin-SHa, reveals common structural motifs. nih.govmdpi.com In aqueous solution, temporins generally lack a defined structure, adopting a random coil conformation. nih.govmdpi.com However, upon interaction with membrane-mimicking micelles, they fold into a distinct α-helical structure. nih.govmdpi.comresearchgate.net For example, NMR analysis of Temporin-L in SDS micelles showed a helical structure spanning residues 3 to 11. nih.gov Similarly, Temporin-SHa adopts a helical conformation from residues 3 to 12 in SDS. mdpi.com Two-dimensional NMR experiments, like NOESY and TOCSY, are used to obtain distance restraints between protons, which are then used in computational software to calculate an ensemble of structures representing the peptide's conformation. nih.gov
Table 1: Representative NMR Structural Features of Temporin Peptides in Membrane-Mimicking Environments
| Peptide | Environment | Structural Motif | Helical Region | Source(s) |
| Temporin-L | SDS Micelles | α-helix | Residues 3-11 | nih.gov |
| Temporin-L | DPC Micelles | α-helix | Full peptide | nih.gov |
| Temporin-SHa | SDS Micelles | α-helix | Residues 3-12 | mdpi.com |
| Temporin-1Ta | LPS Micelles | α-helix | Residues 4-12 | plos.org |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and widely used technique to analyze the secondary structure of peptides in various environments. biorxiv.orgnih.gov It measures the differential absorption of circularly polarized light by chiral molecules, providing a spectral signature characteristic of different secondary structures like α-helices, β-sheets, and random coils. biorxiv.org
Consistent with NMR findings, CD studies on numerous temporins, including Temporin-A and Temporin-Rb, show that they are largely unstructured or in a random coil conformation in aqueous buffer. mdpi.comnih.gov This is indicated by a CD spectrum with a single strong negative band near 200 nm. nih.gov Upon introduction into a membrane-mimicking environment, such as the presence of trifluoroethanol (TFE), lipid vesicles, or SDS micelles, the CD spectrum transforms dramatically. mdpi.commdpi.comnih.gov It adopts the characteristic signature of an α-helix, featuring two negative minima around 208 nm and 222 nm and a positive maximum around 192 nm. nih.gov This disorder-to-helix transition is a hallmark of many membrane-active peptides and is considered essential for the biological activity of temporins. mdpi.comnih.gov
Table 2: Conformational State of Temporin Peptides as Determined by CD Spectroscopy
| Peptide | Environment | Predominant Secondary Structure | Source(s) |
| Temporin-A | Aqueous Buffer | Random Coil | mdpi.com |
| Temporin-A | SDS Micelles / TFE | α-helix | mdpi.com |
| Temporin-Ra/Rb | Aqueous Buffer | Random Coil | nih.gov |
| Temporin-Ra/Rb | Negatively Charged Vesicles | α-helix / β-sheet (Rb) | nih.gov |
| Temporin-1CEb | SDS Micelles / TFE | α-helix | mdpi.com |
Bioinformatic and Computational Approaches
In silico methods provide predictive power and dynamic insights into how this compound interacts with its environment at a molecular level.
In Silico Prediction of Peptide Properties and Interactions
Bioinformatic tools are essential for the initial characterization and analysis of peptide sequences. For this compound, these tools can predict fundamental physicochemical properties that are crucial for its function. Web-based servers can calculate parameters such as net charge, hydrophobicity, and isoelectric point. The sequence of this compound (FILPLIASFLSKFL) is rich in hydrophobic residues (F, I, L, A, V), a characteristic feature of the temporin family. researchgate.net
A key bioinformatic representation is the helical wheel projection. This diagram maps the amino acid sequence onto a rotating helix, visualizing the distribution of hydrophobic and hydrophilic residues. For an amphipathic helix, the hydrophobic residues cluster on one face of the helix and the polar/charged residues on the opposite face. This amphipathicity is critical for membrane interaction, allowing the hydrophobic face to insert into the lipid core while the hydrophilic face interacts with the lipid headgroups and aqueous environment. Such in silico predictions help to generate hypotheses about the peptide's structure and function before experimental validation.
Molecular Dynamics Simulations for Membrane Interactions
Molecular Dynamics (MD) simulations offer a computational microscope to visualize the dynamic interactions between a peptide and a lipid bilayer with atomic-level detail. uni-konstanz.demdpi.com These simulations can model the behavior of this compound as it approaches, binds to, and perturbs a model cell membrane.
While specific MD simulations for this compound are not detailed in the available literature, studies on other temporins like Temporin-B and Temporin-L provide significant insights. researchgate.net These simulations show that the peptides, initially in solution, rapidly bind to the membrane surface, often driven by electrostatic interactions between the peptide's positive charges and anionic lipids in bacterial membranes. researchgate.net Upon binding, they fold into their α-helical structures and typically insert shallowly into the membrane, parallel to the bilayer surface. mdpi.comresearchgate.net The simulations can reveal how the peptide disrupts the local lipid packing, which can lead to membrane thinning, increased permeability, or the formation of pores, ultimately causing cell death. researchgate.netnih.gov
Future Directions and Research Gaps in Temporin 1gd Investigations
Elucidation of Unexplored Mechanisms of Action
The primary mechanism of action for many temporins involves the perturbation and disruption of microbial cell membranes. researchgate.net However, the precise molecular interactions and subsequent downstream effects are not fully understood. Future research should focus on:
Detailed Membrane Interaction Studies: While it's known that temporins can form pores in membranes, the exact process of how Temporin-1Gd interacts with and disrupts the lipid bilayer of different pathogens is an area for deeper investigation. researchgate.net
Intracellular Targets: Some AMPs are known to translocate across the cell membrane and interact with intracellular components. imrpress.com It is crucial to investigate whether this compound has any intracellular targets in microbial cells that contribute to its antimicrobial activity. The exact mechanism of how internalized peptides kill entrapped microbes is still largely unknown. imrpress.com
Host Cell Interactions: Understanding how this compound interacts with host cells is critical for its development as a therapeutic agent. Some temporins have been shown to promote wound healing by stimulating the closure of keratinocyte monolayers. imrpress.com
Identification of Specific Molecular Targets within Pathogens and Host Cells
A significant gap in the current knowledge is the precise identification of molecular targets for this compound. While the general consensus points to membrane disruption, pinpointing specific molecular interactions would be a major advancement. nih.gov Future studies should aim to:
Identify Binding Partners: Utilizing techniques such as affinity chromatography and mass spectrometry to identify specific lipids, proteins, or other molecules on the surface of pathogens that this compound binds to.
Host Cell Receptor Identification: Determining if this compound interacts with specific receptors on host cells, which could explain its immunomodulatory or other biological effects. researchgate.net For example, some temporins are known to attract phagocytes through specific formyl peptide receptors. researchgate.net
Development of Synergistic Strategies with Other Antimicrobial Agents
The combination of AMPs with conventional antibiotics is a promising strategy to combat antibiotic resistance. researchgate.net Research in this area should include:
Checkerboard Assays: Systematically testing the synergistic, additive, or antagonistic effects of this compound in combination with a wide range of antibiotics against various pathogens. nih.govplos.org
Mechanism of Synergy: Investigating how this compound enhances the efficacy of other antibiotics. For instance, it may increase membrane permeability, allowing better access for the co-administered drug. mdpi.com
In Vivo Synergy Studies: Moving beyond in vitro assays to preclinical models to validate the efficacy of synergistic combinations in a physiological setting. plos.org
Integration with Nanotechnology for Enhanced Delivery Systems
Nanotechnology offers a promising avenue to improve the therapeutic potential of AMPs like this compound. conicet.gov.ar Integrating this compound with nanocarriers could:
Improve Stability and Bioavailability: Encapsulating the peptide within nanoparticles can protect it from degradation and improve its solubility and half-life in the body. pjps.pkfundsforngos.org
Enable Targeted Delivery: Functionalizing nanoparticles with targeting ligands can direct this compound to specific sites of infection, increasing its efficacy and reducing potential side effects. jicrcr.comnih.gov
Control Release: Nanoparticle-based systems can be designed for the controlled and sustained release of the peptide, maintaining therapeutic concentrations over a longer period. pjps.pkjicrcr.com
Preclinical In Vivo Studies on Biological Efficacy and Mechanism Validation
While in vitro studies provide valuable initial data, preclinical in vivo studies are essential to assess the true therapeutic potential of this compound. nih.gov Future research must focus on:
Animal Models of Infection: Evaluating the efficacy of this compound in various animal models that mimic human infections to determine its antibacterial and anti-inflammatory activity. plos.org
Pharmacokinetics and Biodistribution: Studying the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo to understand its behavior in a complex biological system.
Mechanism Validation in a Living System: Confirming that the proposed mechanisms of action observed in vitro are relevant and translate to the in vivo setting. nih.gov
Exploration of Novel Bioactivities and Therapeutic Applications
The biological activities of temporins may extend beyond their antimicrobial properties. researchgate.net It is important to explore other potential therapeutic applications of this compound:
Antiviral Activity: Some temporins have shown activity against viruses like Herpes Simplex Virus by directly acting on the virus particles. researchgate.netnih.gov The potential of this compound as an antiviral agent should be investigated.
Anticancer Properties: Certain temporins have demonstrated cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net Screening this compound for anticancer activity could open up new therapeutic avenues.
Anti-parasitic and Anti-fungal Effects: The activity of this compound against a broader range of pathogens, including parasites like Leishmania and various fungal species, warrants investigation. researchgate.netresearchgate.net
Comparative Proteomics and Peptidomics of Amphibian Secretions for New Temporin Variants
Amphibian skin is a rich source of a diverse array of AMPs. nih.govnih.gov The composition of these peptides can vary even between populations of the same species, suggesting adaptation to local environments. researchgate.net Future research should involve:
Advanced "-omics" Approaches: Employing peptidomics and genomics to analyze the skin secretions of various frog species, particularly those from the Rana genus, to identify novel temporin variants. nih.govacs.org
Bioinformatic Analysis: Utilizing bioinformatic tools to analyze the sequences of newly discovered temporins to predict their structure and potential functions. nih.gov
Structure-Activity Relationship Studies: Synthesizing and characterizing new temporin variants to understand how variations in their amino acid sequence affect their biological activities. researchgate.net This can lead to the design of more potent and selective antimicrobial agents.
Q & A
Q. What structural characteristics of Temporin-1Gd influence its antimicrobial activity?
Methodological Answer: To investigate structural determinants, employ techniques such as circular dichroism (CD) spectroscopy to analyze secondary structure (e.g., α-helical content) and nuclear magnetic resonance (NMR) for tertiary folding. Compare with analogs like Temporin-1Da to identify residue-specific contributions. Ensure lipid bilayer models (e.g., Langmuir monolayers) mimic bacterial membranes to correlate structure-function relationships .
Basic Research Question
Q. How does this compound’s mechanism of action differ from other temporin peptides?
Methodological Answer: Design comparative assays:
- Membrane permeability assays : Use SYTOX Green uptake in Staphylococcus aureus to quantify pore formation.
- Proteomic profiling : Apply mass spectrometry to identify host-pathogen protein interactions disrupted by this compound vs. other temporins.
- Minimum inhibitory concentration (MIC) assays : Test across Gram-positive/-negative strains to map spectrum breadth .
Advanced Research Question
Q. What experimental strategies optimize this compound’s stability in physiological conditions for in vivo applications?
Methodological Answer:
- Serum stability assays : Incubate this compound with human serum, sampling at intervals for HPLC quantification of degradation.
- PEGylation or cyclization : Modify peptide termini to reduce protease susceptibility; validate via stability-mass spectrometry.
- Pharmacokinetic modeling : Use compartmental analysis in rodent models to track half-life and biodistribution .
Advanced Research Question
Q. How can contradictory data on this compound’s cytotoxicity toward mammalian cells be reconciled?
Methodological Answer:
- Dose-response standardization : Use ISO-certified cell lines (e.g., HEK293) with controlled passage numbers to minimize variability.
- Membrane composition analysis : Compare cytotoxicity in cholesterol-rich (mammalian) vs. cholesterol-free (bacterial) membranes via hemolysis assays.
- Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., assay temperature, solvent carriers) .
Basic Research Question
Q. What in vitro assays are most reliable for assessing this compound’s antimicrobial efficacy?
Methodological Answer: Prioritize time-kill kinetics over endpoint MIC assays to capture dynamic bactericidal effects. Combine with:
- Biofilm disruption assays : Use crystal violet staining in Pseudomonas aeruginosa biofilms.
- Checkboard synergy tests : Evaluate interactions with conventional antibiotics (e.g., vancomycin) via fractional inhibitory concentration (FIC) indices .
Advanced Research Question
Q. How can researchers design studies to investigate this compound’s synergistic effects with host immune factors?
Methodological Answer:
- Co-culture models : Incubate this compound with neutrophil-derived extracellular traps (NETs) and quantify bacterial survival.
- Cytokine profiling : Use multiplex ELISA to measure IL-1β, TNF-α, and IL-6 in macrophage-Temporin-1Gd co-treatments.
- Transcriptomic analysis : Apply RNA-seq to identify immune pathway modulation (e.g., NF-κB) in infected tissues .
Advanced Research Question
Q. What methodologies address potential bacterial resistance mechanisms against this compound?
Methodological Answer:
- Serial passage resistance induction : Expose E. coli to sublethal this compound doses over 20 generations; sequence genomic DNA for mutations.
- Membrane potential assays : Use DiSC3(5) dye to detect alterations in bacterial membrane depolarization kinetics.
- Evolutionary modeling : Predict resistance pathways via in silico simulations of peptide-membrane interactions .
Basic Research Question
Q. How should in vitro findings for this compound be validated in in vivo models?
Methodological Answer:
- Murine infection models : Inject this compound intravenously in Klebsiella pneumoniae-infected mice; monitor bacterial load (CFU counts) in organs.
- Toxicity thresholds : Measure ALT/AST levels and renal function markers (creatinine) to establish safety margins.
- Imaging validation : Use bioluminescent bacterial strains and IVIS imaging to track real-time efficacy .
Advanced Research Question
Q. What computational approaches best predict this compound’s interaction with eukaryotic vs. prokaryotic membranes?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model peptide insertion into lipid bilayers (e.g., POPC/POPG for bacterial vs. POPC/cholesterol for mammalian).
- Free energy calculations : Use umbrella sampling to quantify binding affinity (ΔG).
- Machine learning : Train classifiers on peptide physicochemical properties (hydrophobicity, charge) to predict selectivity .
Advanced Research Question
Q. How can researchers address reproducibility challenges in this compound studies?
Methodological Answer:
- Open-data frameworks : Deposit raw spectra, microscopy images, and sequencing data in repositories like Zenodo or Figshare.
- Standardized protocols : Adopt MISRA guidelines for peptide synthesis and characterization.
- Collaborative verification : Replicate key findings across independent labs using shared batches of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
